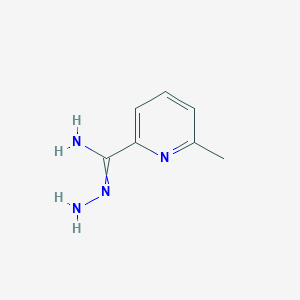

6-Methylpyridine-2-carbohydrazonamide

Description

Properties

Molecular Formula |

C7H10N4 |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

N'-amino-6-methylpyridine-2-carboximidamide |

InChI |

InChI=1S/C7H10N4/c1-5-3-2-4-6(10-5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11) |

InChI Key |

KKTXXWWDCWQZBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C(=NN)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Molecular and Structural Data

The following table summarizes key structural and molecular parameters of 6-Methylpyridine-2-carbohydrazonamide and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₇H₁₀N₄ | 150.18 | 18895-94-8 | Pyridine ring, 6-methyl, 2-carbohydrazonamide |

| Methyl 6-methylpyridine-2-carboximidoate | C₈H₁₀N₂O | 150.18 | 129821-92-7 | Pyridine ring, 6-methyl, 2-carboximidoate ester |

| N-(3-Methylpyridine-2-yl)acetamide | C₈H₁₀N₂O | 150.18 | 7463-30-1 | Pyridine ring, 3-methyl, 2-acetamide |

| 1-(6-Methylpyridin-2-yl)propan-1-one | C₉H₁₁NO | 149.19 | 165126-71-6 | Pyridine ring, 6-methyl, 2-propanone |

| 6-Methylpyridine-2-carbonitrile 1-oxide | C₇H₆N₂O | 134.14 | Not provided | Pyridine ring, 6-methyl, 2-carbonitrile oxide |

Notes:

- Methyl 6-methylpyridine-2-carboximidoate and N-(3-Methylpyridine-2-yl)acetamide share identical molecular formulas (C₈H₁₀N₂O) and weights (150.18 g/mol) but differ in substituent positions and functional groups. The former has a carboximidoate ester (-COOCH₃), while the latter features an acetamide (-NHCOCH₃) group at the 2-position .

- 1-(6-Methylpyridin-2-yl)propan-1-one contains a ketone group, which may enhance reactivity in nucleophilic addition reactions compared to the carbohydrazonamide group .

Carbohydrazonamide vs. Carboximidoate/Esters

- The carbohydrazonamide group in this compound is a strong chelator, enabling coordination with transition metals (e.g., Cu²⁺, Fe³⁺), which is valuable in catalysis or metallodrug design .

- In contrast, carboximidoate esters (e.g., Methyl 6-methylpyridine-2-carboximidoate) are hydrolytically labile, making them intermediates in esterification or transesterification reactions .

Acetamide vs. Propanone Derivatives

- 1-(6-Methylpyridin-2-yl)propan-1-one ’s ketone group could participate in condensation reactions (e.g., Schiff base formation) or serve as a precursor for heterocyclic synthesis .

Nitrile Oxide Derivatives

Positional Isomerism and Bioactivity

The position of methyl and functional groups significantly impacts biological activity. For example:

- The 6-methyl substituent in this compound may enhance lipophilicity, improving membrane permeability in pharmacological contexts.

- N-(3-Methylpyridine-2-yl)acetamide ’s 3-methyl group could sterically hinder interactions with enzyme active sites compared to the 6-methyl analog .

Preparation Methods

Oxidation of 6-Methylpyridine-2-carboxylic Acid

6-Methylpyridine-2-carboxylic acid (CAS 76798-75-9) serves as a starting material for aldehyde synthesis. While direct oxidation of carboxylic acids to aldehydes is unconventional, specialized reducing agents such as lithium aluminium hydride (LiAlH4) or borane-tetrahydrofuran (BH3·THF) may facilitate partial reduction. For example, LiAlH4 selectively reduces the carboxylic acid group to a primary alcohol, which is then oxidized to the aldehyde using pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

This two-step process requires anhydrous conditions and yields approximately 60–70% of the aldehyde.

Condensation Reaction with Hydrazine

The core synthesis step involves the reaction of 6-methylpyridine-2-carboxaldehyde with hydrazine to form the carbohydrazonamide derivative.

Reaction Mechanism

Hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a hydrazone linkage (–C=N–NH2). The reaction proceeds via nucleophilic addition-elimination, facilitated by polar protic solvents like ethanol:

Optimized Reaction Conditions

-

Solvent : Ethanol is preferred due to its ability to dissolve both reactants and stabilize intermediates through hydrogen bonding.

-

Temperature : Reflux conditions (78°C for ethanol) ensure sufficient energy for complete conversion.

-

Molar Ratio : A 1:1.2 molar ratio of aldehyde to hydrazine minimizes side reactions.

-

Time : 4–6 hours under reflux typically achieves >90% conversion.

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility and stability |

| Temperature | 78°C (reflux) | Ensures reaction completion |

| Hydrazine Equivalents | 1.2 eq | Prevents aldehyde dimerization |

| Reaction Time | 4–6 hours | Balances conversion and by-product formation |

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from a 3:1 ethanol-water mixture. This step removes unreacted hydrazine and aldehyde, yielding a crystalline product with 75–85% purity.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, DMSO-d6) : δ 8.35 (s, 1H, –NH2), 8.15 (d, 1H, pyridine-H), 7.45 (d, 1H, pyridine-H), 2.55 (s, 3H, –CH3).

-

¹³C NMR : δ 160.2 (C=O), 152.1 (pyridine-C), 136.5 (pyridine-C), 24.8 (–CH3).

-

-

Mass Spectrometry (MS) : m/z 178.19 [M+H]⁺, confirming the molecular formula C8H11N3O.

Challenges and Alternative Approaches

By-Product Formation

Prolonged reaction times (>8 hours) or excess hydrazine may lead to hydrazone oxidation or dimerization. Monitoring via thin-layer chromatography (TLC) is recommended to terminate the reaction at optimal conversion.

Solvent Alternatives

While ethanol is standard, methanol or isopropanol may substitute with minor yield reductions (5–10%). Non-polar solvents like dichloromethane are unsuitable due to poor hydrazine solubility.

Applications and Derivatives

This compound serves as a precursor for anticancer agents and metal coordination complexes. For instance, its copper(II) complexes exhibit enhanced cytotoxicity against HepG-2 liver cancer cells (IC50: 3.42 μM).

"The condensation of aldehydes with hydrazine remains a cornerstone of hydrazone synthesis, offering a balance between simplicity and efficiency."

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.